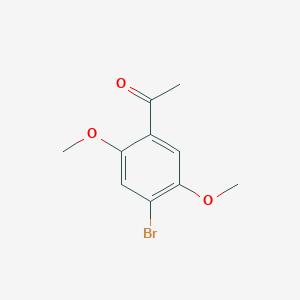

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIBOMTVNQIFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557812 | |

| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-64-8 | |

| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a substituted acetophenone of interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known psychoactive compounds, this molecule is a valuable subject for studies related to serotonin receptor interactions. This document consolidates available data on its physicochemical properties, spectroscopic profile, and potential biological activities. Where experimental data for the title compound is not publicly available, information has been supplemented with data from closely related structural analogs to provide a predictive profile. Detailed hypothetical experimental protocols for its synthesis and analysis are also presented to guide researchers in their laboratory work.

Physicochemical Properties

This compound is a crystalline solid under standard laboratory conditions.[1] Its core structure consists of a dimethoxy-substituted benzene ring, brominated at position 4 and acetylated at position 1.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-bromo-2',5'-dimethoxyacetophenone | Inferred from nomenclature |

| CAS Number | 90841-64-8 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Data not available | Largely unreported[1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol), limited solubility in water. | [1] |

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (2H, singlets or doublets, ~6.8-7.5 ppm), Methoxy protons (6H, two singlets, ~3.8-4.0 ppm), Acetyl protons (3H, singlet, ~2.5 ppm) |

| ¹³C NMR | Carbonyl carbon (~195-200 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbons (~55-60 ppm), Acetyl carbon (~25-30 ppm) |

| FTIR (cm⁻¹) | C=O stretch (aromatic ketone, ~1670-1690), C-O stretch (aryl ether, ~1200-1250), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000) |

| Mass Spec. (m/z) | Molecular ion peak [M]+ at 258/260 (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio), fragmentation peaks corresponding to the loss of CH₃ (~243/245) and COCH₃ (~215/217). |

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and analysis of this compound. These are based on established chemical principles and procedures for similar compounds.

Synthesis Protocol: A Hypothetical Three-Step Approach

This synthesis route starts from the readily available 1,4-dimethoxybenzene.

3.1.1. Step 1: Bromination of 1,4-dimethoxybenzene

-

Reaction: 1,4-dimethoxybenzene is brominated to yield 1-bromo-2,5-dimethoxybenzene.

-

Procedure:

-

Dissolve 1,4-dimethoxybenzene in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature with stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 1-bromo-2,5-dimethoxybenzene.[3]

-

3.1.2. Step 2: Friedel-Crafts Acylation

-

Reaction: 1-bromo-2,5-dimethoxybenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst to introduce the acetyl group.

-

Procedure:

-

Suspend anhydrous aluminum chloride in a dry, inert solvent like dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the suspension with stirring.

-

Add a solution of 1-bromo-2,5-dimethoxybenzene in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure by identifying the chemical environment of the protons and carbons.

-

Procedure:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei.

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.[4]

-

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carbonyl group, aromatic C-H, and C-O bonds.[5]

-

3.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Procedure:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum.

-

Analyze the molecular ion peak, paying attention to the isotopic pattern of bromine (M+ and M+2 peaks with approximately 1:1 ratio).[6][7]

-

Identify the major fragment ions and propose a fragmentation pathway.

-

Biological Activity and Signaling Pathways

Serotonin Receptor Interaction

Substituted phenethylamines are well-known for their interaction with serotonin receptors, particularly the 5-HT₂ family.[8] The structural features of this compound, specifically the dimethoxy and bromo substitutions on the phenyl ring, are common in potent 5-HT₂A receptor agonists.[9][10] It is therefore highly probable that this compound acts as a ligand for serotonin receptors.

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), typically initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Potential Metabolism

The in vivo metabolism of phenethylamine derivatives has been studied, and several key pathways have been identified.[11][12] For this compound, the metabolic fate is likely to involve modifications of the acetyl and methoxy groups. Potential metabolic reactions include:

-

Reduction of the ketone: The acetyl group can be reduced to a secondary alcohol.

-

Oxidative dealkylation: The methoxy groups can be O-demethylated to form hydroxyl groups.

-

Further conjugation: The resulting hydroxylated metabolites can undergo glucuronidation or sulfation to facilitate excretion.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the compound.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and pharmacology. While some of its physicochemical properties are not yet fully characterized in the public domain, this guide provides a robust, data-driven overview based on available information and predictive analysis of its structural analogs. The provided hypothetical experimental protocols offer a solid foundation for its synthesis and characterization, and the discussion of its potential biological activity highlights its promise as a tool for investigating the serotonergic system. Further experimental validation of the data presented herein is encouraged to build a more complete profile of this intriguing molecule.

References

- 1. Buy this compound | 90841-64-8 [smolecule.com]

- 2. This compound | 90841-64-8 [chemicalbook.com]

- 3. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]

- 10. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-bromo-2,5-dimethoxyphenyl)ethanone (CAS Number: 90841-64-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a substituted phenethylamine and a key intermediate in the synthesis of pharmacologically active compounds. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and known biological activities, with a particular focus on the interactions of its derivatives with serotonin receptors. Detailed experimental protocols and quantitative data are presented to support further research and development in medicinal chemistry and pharmacology.

Chemical and Physical Properties

This compound is a brominated aromatic ketone.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90841-64-8 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically >98% | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Technique | Data Interpretation | Reference |

| ¹H NMR (CDCl₃) | Expected signals include aromatic protons, methoxy group protons, and acetyl group protons, with chemical shifts influenced by the bromine and methoxy substituents. | [4] |

| ¹³C NMR (CDCl₃) | Expected signals include carbons of the aromatic ring, methoxy groups, and the carbonyl and methyl groups of the acetyl moiety. | [4] |

| Infrared (IR) | Characteristic peaks are expected for the C=O stretch of the ketone, C-O stretches of the methoxy groups, and C-Br stretch, as well as aromatic C-H and C=C vibrations. | [4] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [1] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, primarily involving the bromination of a substituted acetophenone precursor.

Bromination of 2,5-Dimethoxyacetophenone

This is a common method for the synthesis of this compound.[1]

Experimental Protocol:

-

Dissolve 2,5-dimethoxyacetophenone in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

-

Continue stirring for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Friedel-Crafts Acylation

An alternative approach involves the Friedel-Crafts acylation of a brominated dimethoxybenzene.[1]

Experimental Protocol:

-

To a cooled solution of 1-bromo-2,5-dimethoxybenzene in a suitable solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride.

-

Slowly add acetyl chloride or acetic anhydride to the mixture.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by carefully adding ice and then an acid (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Evaporate the solvent and purify the residue by column chromatography or recrystallization to yield the final product.

Biological Activity and Pharmacological Significance

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the corresponding phenethylamines, have been extensively studied for their psychoactive properties and interaction with serotonin receptors.[1] These compounds are known to act as agonists or partial agonists at 5-HT₂ₐ receptors.[5][6]

Serotonin Receptor Binding

Derivatives of this compound, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are potent serotonin receptor ligands.[7] The binding affinities of related compounds for various serotonin receptor subtypes are presented below.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| R(-)-DOB | 5-HT₂ₐ | 0.2 | [5] |

| 1R,2R-isomer of 6 | 5-HT₂ₐ | 0.5 | [5] |

| LPH-5 | 5-HT₂ₐ | 1.3 | [6] |

| LPH-5 | 5-HT₂ₑ | 13 | [6] |

| LPH-5 | 5-HT₂C | 13 | [6] |

| CIMBI-36 | 5-HT₂ₐ | 1.01 ± 0.17 | [8] |

| CIMBI-36 | 5-HT₂C | 1.7 ± 0.1 | [8] |

In Vitro Functional Activity

The functional activity of these compounds is often assessed through assays measuring second messenger production, such as calcium mobilization or phosphoinositide hydrolysis.

| Compound | Assay | Potency (EC₅₀, nM) | Efficacy | Reference |

| R(-)-DOB | Calcium Mobilization | - | Partial Agonist (~50%) | [5] |

| 1R,2R-isomer of 6 | Calcium Mobilization | - | Partial Agonist (~50%) | [5] |

| 7d | Calcium Mobilization | - | Full Agonist (93%) | [5] |

| CIMBI-36 | Phosphoinositide Hydrolysis | 0.53 ± 0.1 | Agonist | [8] |

Signaling Pathway

The interaction of this compound derivatives with 5-HT₂ₐ receptors initiates a G-protein coupled signaling cascade. The binding of the agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Serotonin 5-HT2A receptor signaling pathway.

In Vitro Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds structurally related to this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Experimental Protocol:

-

Prepare cell membranes expressing the target receptor (e.g., 5-HT₂ₐ).

-

Incubate the membranes with a known radioligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Protocol:

-

Culture cells expressing the target Gq-coupled receptor (e.g., 5-HT₂ₐ).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound to the cells.

-

Measure the change in fluorescence over time using a fluorescence plate reader or microscope.

-

Determine the concentration of the test compound that produces 50% of the maximal response (EC₅₀).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9]

Experimental Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing access to a range of pharmacologically active molecules, particularly those targeting the serotonergic system. This guide has summarized the key technical information available for this compound, offering a foundation for its use in research and drug development. Further investigation into its properties and the biological activities of its derivatives will continue to be an area of significant interest.

References

- 1. Buy this compound | 90841-64-8 [smolecule.com]

- 2. This compound | 90841-64-8 [chemicalbook.com]

- 3. aobchem.com [aobchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2C-B - Wikipedia [en.wikipedia.org]

- 8. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. Additionally, it delves into the potential biological significance of this compound, particularly its interaction with serotonin receptors, and outlines the experimental protocols relevant to its study.

Molecular Structure and Identification

This compound is an aromatic ketone characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and an acetyl group.[1] The systematic IUPAC name for this compound is 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one.[2]

| Identifier | Value |

| CAS Number | 90841-64-8[2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₁BrO₃[1][2][3] |

| Molecular Weight | 259.10 g/mol [1] |

| SMILES | CC(=O)c1cc(c(cc1OC)Br)OC |

| InChI Key | PXIBOMTVNQIFET-UHFFFAOYSA-N |

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

1-bromo-2,5-dimethoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add acetyl chloride dropwise to the cooled suspension with stirring.

-

After the addition of acetyl chloride is complete, add a solution of 1-bromo-2,5-dimethoxybenzene in dichloromethane dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Below are the expected data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | Ar-H |

| ~7.07 | s | 1H | Ar-H |

| 3.90 | s | 3H | -OCH₃ |

| 3.79 | s | 3H | -OCH₃ |

| 2.55 | s | 3H | -COCH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | C=O |

| ~153.0 | Ar-C-O |

| ~150.0 | Ar-C-O |

| ~125.0 | Ar-C-H |

| ~118.0 | Ar-C-Br |

| ~115.0 | Ar-C-H |

| ~114.0 | Ar-C-Ac |

| ~56.5 | -OCH₃ |

| ~56.0 | -OCH₃ |

| ~26.0 | -COCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1580, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1040 | Strong | C-O stretch (aryl ether) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): [M-15]⁺

-

Loss of an acetyl group (-COCH₃): [M-43]⁺

-

Cleavage of the methoxy group (-OCH₃): [M-31]⁺

Biological Context: Interaction with Serotonin Receptors

Structurally related phenethylamine compounds, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are known to be potent agonists or partial agonists at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Experimental Protocol: In Vitro GPCR Signaling Assays

To investigate the interaction of this compound with serotonin receptors, cell-based assays measuring downstream signaling events are employed.

4.2.1. Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂ₐ):

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound (this compound)

-

Reference agonist (e.g., Serotonin)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Plate the 5-HT₂ₐ expressing cells in a 96-well or 384-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compound and reference agonist in the assay buffer.

-

Place the cell plate in the microplate reader and record a baseline fluorescence reading.

-

Add the test compound or reference agonist to the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence in response to the compound concentration to determine potency (EC₅₀) and efficacy.

4.2.2. cAMP Assay (for Gs or Gi-coupled receptors):

This assay measures changes in intracellular cyclic AMP levels.

Materials:

-

Cells expressing the target serotonin receptor

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

Test compound

-

Reference agonist/antagonist

-

Forskolin (to stimulate cAMP production for Gi-coupled receptor assays)

Procedure:

-

Plate the cells in an appropriate multi-well plate.

-

Pre-treat the cells with the test compound at various concentrations.

-

For Gi-coupled receptors, stimulate the cells with forskolin in the presence of the test compound. For Gs-coupled receptors, stimulate with the test compound alone.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the effect of the compound on cAMP levels.

This technical guide provides a foundational understanding of this compound for researchers in the fields of chemistry and pharmacology. The provided protocols and data serve as a starting point for further investigation into the synthesis, characterization, and biological activity of this compound.

References

- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 90841-64-8 [chemicalbook.com]

- 6. This compound 95% | CAS: 90841-64-8 | AChemBlock [achemblock.com]

- 7. 2C-B - Wikipedia [en.wikipedia.org]

A Technical Guide to 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a substituted acetophenone derivative. It serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the development of psychoactive substances and potential therapeutics for mental health disorders.[1] This guide details its chemical and physical properties, predicted spectroscopic data, a plausible synthesis protocol, and its primary applications. Safety and handling precautions are also outlined.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, is an aromatic ketone.[2] Its structure features a central benzene ring substituted with an acetyl group, a bromine atom, and two methoxy groups. These functional groups make it a versatile precursor in organic synthesis.[1]

The key identification and physical data for this compound are summarized below.

| Parameter | Value | Reference |

| IUPAC Name | 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one | [2] |

| CAS Number | 90841-64-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | N/A (Likely a solid at room temp.) | |

| Purity | Typically ≥95% from commercial suppliers | [2][4] |

| Storage | Room Temperature or 4-8°C | [2][4] |

| SMILES | COC1=CC(Br)=C(OC)C=C1C(C)=O | [2] |

Spectroscopic Data Analysis (Predicted)

Experimental spectroscopic data for this specific compound is not widely available in published literature. The following tables present predicted ¹H NMR and ¹³C NMR chemical shifts based on established substituent effects on aromatic rings. These values are intended for reference and should be confirmed by experimental analysis.

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C6-H) | ~7.35 | Singlet | 1H |

| Aromatic H (C3-H) | ~7.05 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.90 | Singlet | 3H |

| Methoxy (-OCH₃) | ~3.85 | Singlet | 3H |

| Acetyl (-COCH₃) | ~2.60 | Singlet | 3H |

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~197 |

| Aromatic C-O | ~154 |

| Aromatic C-O | ~152 |

| Aromatic C-C=O | ~128 |

| Aromatic C-H | ~118 |

| Aromatic C-H | ~116 |

| Aromatic C-Br | ~114 |

| Methoxy (-OCH₃) | ~56.5 |

| Methoxy (-OCH₃) | ~56.0 |

| Acetyl (-CH₃) | ~26.5 |

Synthesis Methodology

References

Synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone from Hydroquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various psychoactive compounds and a valuable building block in medicinal chemistry, starting from the readily available precursor, hydroquinone. This document details the experimental protocols for each synthetic step, presents all quantitative data in structured tables, and includes visual diagrams to elucidate the experimental workflow.

Synthetic Overview

The synthesis of this compound from hydroquinone is a three-step process. The first step involves the dimethylation of hydroquinone to yield 1,4-dimethoxybenzene. This is followed by the regioselective monobromination of 1,4-dimethoxybenzene to produce 2-bromo-1,4-dimethoxybenzene. The final step is a Friedel-Crafts acylation of the brominated intermediate to afford the target compound.

physical and chemical properties of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. The information is compiled for use in research, synthetic chemistry, and drug development contexts.

Compound Identification and Core Properties

This compound is a halogenated aromatic ketone belonging to the substituted acetophenone class.[1] Its structure features a bromine atom and two methoxy groups on the phenyl ring, which significantly influence its chemical reactivity and potential biological activity.[1] The compound is primarily recognized as a synthetic intermediate and a potential psychoactive substance, structurally related to the 2C-x family of phenethylamines.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 90841-64-8[1][2][3] |

| IUPAC Name | This compound[1] |

| Synonyms | 4'-Bromo-2',5'-dimethoxyacetophenone, 2,5-Dimethoxy-4-bromoacetophenone |

| Molecular Formula | C₁₀H₁₁BrO₃[1][2] |

| Molecular Weight | 259.10 g/mol [1][2] |

| MDL Number | MFCD13659300[2] |

| InChI Key | PXIBOMTVNQIFET-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1OC)Br)OC[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is limited in publicly available literature. The data presented below is a combination of reported information and properties typical for structurally related aromatic ketones.

Table 2: Physical and Chemical Properties

| Property | Value / Description |

|---|---|

| Appearance | Reported as a crystalline solid or powder under standard conditions. |

| Melting Point | Specific experimental data is largely unreported in available literature. For comparison, the structural isomer 2-bromo-2',5'-dimethoxyacetophenone has a melting point of 83-85 °C. |

| Boiling Point | Experimental data not found. |

| Solubility | Possesses limited solubility in water.[1] Expected to have good solubility in common organic solvents like ethanol, acetone, and dichloromethane, consistent with other aromatic ketones.[1][4] |

| Stability | Stable under ambient conditions when stored properly. Should be handled with caution as specific stability and hazard data are not well-documented.[1] |

Spectroscopic and Analytical Data

Table 3: Spectroscopic Data

| Technique | Expected Peaks and Features |

|---|---|

| ¹H NMR | - Aromatic Protons (2H): Two singlets expected in the aromatic region (~6.5-7.5 ppm).- Methoxy Protons (6H): Two singlets for the two distinct -OCH₃ groups, expected around 3.8-4.0 ppm.- Acetyl Protons (3H): A sharp singlet for the -COCH₃ group, expected around 2.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal reported at ~191.0 ppm.[1]- Aromatic Carbons (6C): Signals expected in the range of 113-154 ppm.[1]- Methoxy Carbons (2C): Signals expected around 55-60 ppm.- Acetyl Carbon (1C): A signal expected around 25-30 ppm. |

| IR Spectroscopy | - C=O Stretch (Aromatic Ketone): Strong, sharp absorption reported in the 1680-1690 cm⁻¹ region.[1]- C-H Stretch (Aromatic): Peaks expected just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks expected just below 3000 cm⁻¹.- C-O Stretch (Aryl Ether): Strong absorptions in the 1200-1300 cm⁻¹ region.[1]- C=C Stretch (Aromatic): Multiple bands in the 1500-1600 cm⁻¹ region.[1] |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 258 and 260 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The monoisotopic mass is calculated as 257.989156 Da.[1] |

Experimental Protocols

Representative Synthesis: Bromination of 2,5-Dimethoxyacetophenone

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2,5-Dimethoxyacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxyacetophenone (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0 °C.

-

Bromine Addition: In a separate container, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Transfer this solution to a dropping funnel.

-

Reaction: Add the bromine solution dropwise to the stirred acetophenone solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quenching: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing cold water to quench the reaction and precipitate the crude product.

-

Workup: Collect the precipitate by vacuum filtration. Redissolve the solid in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by silica gel column chromatography.

Caption: Representative workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct pharmacological studies on this compound are scarce, its structure is closely related to the known psychedelic phenethylamine 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine).[6] The primary molecular targets for 2C-B and related hallucinogens are the serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype .[6] It is hypothesized that this compound may act as a precursor or interact with this same pathway.

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Activation of this pathway is central to the psychoactive effects of serotonergic drugs.

Key Signaling Cascade:

-

Agonist Binding: A ligand (e.g., serotonin or a synthetic agonist) binds to the 5-HT₂ₐ receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

-

PLC Activation: The α-subunit of Gq activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

-

DAG and elevated Ca²⁺ levels cooperatively activate Protein Kinase C (PKC), which then phosphorylates various downstream cellular proteins, leading to a cascade of neuronal and physiological responses.

-

References

- 1. Buy this compound | 90841-64-8 [smolecule.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | 90841-64-8 [chemicalbook.com]

- 4. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Technical Guide on the Safe Handling of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on available data for 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and structurally similar compounds. A comprehensive toxicological profile for this specific chemical is not available. Therefore, it should be handled with the utmost caution, assuming it to be hazardous. All laboratory personnel must be thoroughly trained in safe handling procedures before working with this compound.

Chemical Identification and Properties

This compound is a substituted acetophenone that serves as a chemical intermediate in various research and development applications, including the synthesis of psychoactive substances and potential pharmaceutical compounds.[1] Due to the limited availability of detailed safety data, a cautious approach is paramount.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4'-bromo-2',5'-dimethoxyacetophenone, 2,5-dimethoxy-4-bromoacetophenone | [1] |

| CAS Number | 90841-64-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Appearance | Not explicitly stated, handle as a solid powder. | |

| Storage Temperature | 4-8°C | [4] |

Hazard Identification and Classification

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin corrosion/irritation | 2 |

| Warning | H315: Causes skin irritation.[4] |

| Serious eye damage/eye irritation | 2A |

| Warning | H319: Causes serious eye irritation.[4] |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 |

| Warning | H335: May cause respiratory irritation.[4] |

Note: The toxicological properties of this compound have not been fully investigated.[5] It should be treated as a hazardous substance at all times.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the limited specific data, the following protocols are based on general best practices for handling potentially hazardous chemical compounds.

General Handling Protocol

-

Risk Assessment: Before any work begins, a thorough risk assessment must be conducted for the planned experiment, considering the quantity of the substance to be used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

-

Controlled Environment: All handling of this compound must be performed in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.

-

Body Protection: A laboratory coat and closed-toe shoes are mandatory. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and boots are recommended.[5]

-

-

Hygiene Practices: Avoid inhalation of dust or vapors.[5] Do not allow the substance to come into contact with skin or eyes. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency First Aid Protocol

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water.[5] Seek medical attention if irritation persists.

-

Eye Contact: If the substance enters the eyes, immediately flush with clean, running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill and Disposal Protocol

-

Spill Containment: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety workflows and decision-making processes when handling chemicals with incomplete safety data.

Caption: General Laboratory Safety Workflow for Hazardous Chemicals.

Caption: Hazard Assessment Logic for Compounds with Limited Data.

References

Technical Guide: Solubility of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone, a compound of interest in medicinal chemistry and pharmacological research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the compound's chemical structure and the general properties of similar aromatic ketones. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents is provided to enable researchers to generate empirical data. This guide is intended to be a valuable resource for scientists working with this compound in a laboratory setting, particularly for applications in drug development and analytical chemistry.

Introduction

This compound is an aromatic ketone with a molecular formula of C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol .[1] Its structure, featuring a brominated and dimethoxylated phenyl ring, suggests that it is a hydrophobic molecule with some capacity for polar interactions.[1] Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and analytical method development. The solubility profile dictates the choice of solvents for reaction media, recrystallization, and chromatographic analysis.

Predicted Solubility Profile

Based on these general principles, the expected solubility in common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative values.

| Solvent | Predicted Solubility | Rationale |

| Non-Polar Solvents | ||

| Toluene | High | Aromatic solvent interacts favorably with the phenyl ring. |

| Hexane | Moderate to Low | Primarily van der Waals interactions; polarity mismatch with methoxy and ketone groups. |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | High | Good solvent for a wide range of organic compounds, including aromatic ketones. |

| Acetone | High | The ketone group in acetone can interact with the polar groups of the solute. |

| Ethyl Acetate | High | The ester functional group provides a balance of polarity. |

| Tetrahydrofuran (THF) | High | The ether linkage and cyclic structure make it a good solvent for many organic compounds. |

| Polar Protic Solvents | ||

| Methanol | Moderate | The hydroxyl group can hydrogen bond, but the overall polarity may be too high for optimal solubility. |

| Ethanol | Moderate | Similar to methanol, with slightly lower polarity which might improve solubility. |

| Aqueous Solvents | ||

| Water | Very Low | The hydrophobic nature of the molecule dominates, leading to poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 10 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

The overall workflow for determining the solubility is depicted in the following diagram:

Step-by-Step Method:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 2 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or GC-FID. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Logical Relationships in Solubility Prediction

The prediction of a compound's solubility is based on a logical relationship between its molecular structure and the properties of the solvent. This can be visualized as a decision-making process.

Conclusion

While precise, experimentally determined solubility data for this compound in various organic solvents are not widely documented, a qualitative understanding can be derived from its chemical structure. For research and development purposes, it is imperative to determine the solubility experimentally. The protocol detailed in this guide provides a robust framework for obtaining reliable and accurate quantitative solubility data. This information is fundamental for the effective handling and application of this compound in scientific research and drug development.

References

Spectroscopic and Synthetic Profile of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

An In-Depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who utilize this compound as a key intermediate.

Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 90841-64-8

-

Molecular Formula: C₁₀H₁₁BrO₃

-

Molecular Weight: 259.1 g/mol

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (Aromatic) | ~7.3 | Singlet | 1H |

| H-6 (Aromatic) | ~7.1 | Singlet | 1H |

| -OCH₃ (C5) | ~3.9 | Singlet | 3H |

| -OCH₃ (C2) | ~3.8 | Singlet | 3H |

| -COCH₃ | ~2.6 | Singlet | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, including the characteristic downfield shift for the carbonyl carbon.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 190.99 |

| Aromatic Carbons | 113 - 154 |

Mass Spectrometry (MS)

Mass spectrometry provides data on the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) offers precise mass determination.

| Parameter | Value |

| Molecular Weight | 259.10 g/mol |

| Exact Mass (for ⁷⁹Br isotope) | 257.9890 g/mol |

| Monoisotopic Mass | 257.989156 Da |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The data below indicates the expected absorption frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | ~3100-3000 | Stretch |

| C-H (Aliphatic, -CH₃) | ~2950-2850 | Stretch |

| C=O (Aromatic Ketone) | ~1680-1660 | Strong, sharp stretch |

| C=C (Aromatic) | ~1600, ~1475 | Stretch |

| C-O (Aryl Ether) | ~1250 | Asymmetric stretch |

| C-Br | ~600-500 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy shows characteristic electronic transitions within the conjugated aromatic system.

| Transition Type | Absorption Maximum (λmax) |

| π → π* | 270 - 300 nm |

Experimental Protocols

This section details the synthetic procedure for preparing this compound and the general methodologies for acquiring the spectroscopic data presented.

Synthesis Protocol: Bromination of 2,5-Dimethoxyacetophenone

One common method for synthesizing the title compound is through the electrophilic bromination of 2,5-dimethoxyacetophenone.

Materials:

-

2,5-Dimethoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Benzoyl peroxide (initiator)

-

Sodium sulfite solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium sulfite to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The process involves placing the sample in a strong magnetic field and exciting the nuclei with radio waves.[3]

-

Processing: Process the resulting Free Induction Decay (FID) signal using Fourier transformation to obtain the frequency domain spectrum.

Mass Spectrometry (MS):

-

Ionization: Introduce a small sample into the mass spectrometer. Use an appropriate ionization technique, such as Electron Ionization (EI) for this type of molecule, to convert the molecules into gas-phase ions.[4][5]

-

Analysis: The ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[5][6][7]

-

Detection: An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.[4][5]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a neat solid using the mull technique or by dissolving it in a suitable solvent (e.g., chloroform).[8] Alternatively, use the Attenuated Total Reflectance (ATR) method with a solid sample.

-

Data Acquisition: Place the sample in an IR spectrometer. The instrument shines infrared radiation through the sample, and a detector measures the transmittance at different wavenumbers.[9]

-

Analysis: The resulting spectrum plots percent transmittance against wavenumber (cm⁻¹), showing absorption bands characteristic of the molecule's functional groups.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. microbenotes.com [microbenotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 6. fiveable.me [fiveable.me]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. compoundchem.com [compoundchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenethylamines from 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromo-2,5-dimethoxyphenyl)ethanone is a substituted acetophenone that serves as a key precursor in the synthesis of various phenethylamine compounds.[1] These phenethylamines, particularly 4-bromo-2,5-dimethoxyphenethylamine (2C-B), are of significant interest in medicinal chemistry and pharmacology due to their potent interactions with serotonin receptors.[2][3] 2C-B, for instance, is a well-known psychedelic compound that acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors.[3][4] The synthesis of such compounds is a critical step in the development of new research tools and potential therapeutic agents.

This document provides detailed protocols for the synthesis of phenethylamines from this compound, focusing on the reductive amination pathway. An alternative two-step pathway involving α-bromination followed by amination is also discussed.

Application Notes

The primary application of this compound in this context is as a starting material for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its analogues.[4] The direct conversion of the ketone to the corresponding primary amine can be efficiently achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by its immediate reduction to the amine using a suitable reducing agent.[5][6]

Alternatively, a two-step process can be employed. The first step involves the α-bromination of the ethanone to produce 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone.[7] This intermediate can then be converted to the primary amine through methods like the Delépine reaction, which utilizes hexamethylenetetramine.[8] The resulting β-keto-phenethylamine (bk-2C-B) would then require a subsequent reduction of the ketone group to yield the final phenethylamine product.[7][8]

The choice of synthetic route may depend on the availability of reagents, desired scale, and the need to avoid certain reaction conditions. Reductive amination is often preferred for its efficiency and milder conditions.[6][9]

Experimental Protocols

Protocol 1: Direct Reductive Amination of this compound

This protocol describes the synthesis of 4-bromo-2,5-dimethoxyphenethylamine from this compound using sodium cyanoborohydride as the reducing agent.

Materials:

-

This compound

-

Ammonium acetate

-

Methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane or ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.

-

Amine Source Addition: Add ammonium acetate (10-20 eq) to the solution. The large excess of ammonium acetate serves as the ammonia source and helps drive the imine formation.

-

pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is often optimal for imine formation.

-

Reduction: While stirring, add sodium cyanoborohydride (1.5-2.0 eq) to the mixture in portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup:

-

Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~1. This will protonate the amine product and decompose any remaining reducing agent. Caution: This step may produce hydrogen cyanide gas; perform in a fume hood.

-

Stir for 1-2 hours to ensure complete hydrolysis of any imine intermediates.

-

Basify the solution with a sodium hydroxide solution to a pH of >12 to deprotonate the amine.

-

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure phenethylamine.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | N/A |

| Ammonium Acetate | 10-20 eq | [5] |

| Sodium Cyanoborohydride | 1.5-2.0 eq | [5] |

| Reaction Conditions | ||

| Solvent | Methanol | [6] |

| Temperature | Room Temperature | [6] |

| Reaction Time | 24 - 48 hours | [10] |

| Yield | ||

| Expected Yield (Post-purification) | 60-85% | [6] |

Mandatory Visualizations

Diagram 1: Reductive Amination Workflow

Caption: Workflow for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine via reductive amination.

Diagram 2: Simplified Signaling Pathway of 2C-B

Caption: Simplified interaction of 2C-B with serotonin receptors.

References

- 1. Buy this compound | 90841-64-8 [smolecule.com]

- 2. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,5-dimethoxyphenethylamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. 2C-B - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for the synthesis of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a valuable intermediate in the preparation of various psychoactive compounds and a key building block in medicinal chemistry. The synthesis can be effectively achieved through the bromination of 2',5'-dimethoxyacetophenone.

Introduction

This compound is a chemical intermediate noted for its role in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and as a precursor to certain psychoactive substances. Its molecular structure, featuring a brominated and dimethoxylated phenyl ring attached to an ethanone group, makes it a versatile substrate for further chemical modifications. The protocol described herein outlines the direct bromination of 2',5'-dimethoxyacetophenone, a common and effective method for its preparation.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where bromine is introduced onto the electron-rich dimethoxy-substituted benzene ring.

Figure 1: Reaction scheme for the bromination of 2',5'-dimethoxyacetophenone to yield this compound.

Experimental Protocol

This protocol is based on established procedures for the bromination of activated aromatic systems.

Materials and Equipment:

-

2',5'-Dimethoxyacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dimethoxyacetophenone in a minimal amount of glacial acetic acid. Cool the flask in an ice bath with continuous stirring.

-

Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled solution of 2',5'-dimethoxyacetophenone over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any residual acetic acid and inorganic byproducts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Data Presentation

The following table summarizes the key quantitative data for this experimental protocol.

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Amount |

| 2',5'-Dimethoxyacetophenone | 180.20 | 1.0 eq | (User-defined) |

| Bromine | 159.81 | 1.0 - 1.1 eq | (Calculated based on starting material) |

| Glacial Acetic Acid | 60.05 | Solvent | (Sufficient to dissolve starting material) |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield |

| This compound | 259.10 | (Calculated based on starting material) | (Typically moderate to high) |

Mandatory Visualizations

Experimental Workflow

Application Notes and Protocols: 1-(4-broMo-2,5-diMethoxyphenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromo-2,5-dimethoxyphenyl)ethanone is a versatile chemical intermediate with significant applications in medicinal chemistry. Its substituted phenyl ring makes it a valuable scaffold for the synthesis of a variety of derivatives with potential therapeutic activities. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of novel psychoactive and anticancer agents. The unique structural features of this molecule, including the bromine atom and two methoxy groups, allow for diverse chemical modifications, leading to compounds that can interact with key biological targets such as serotonin receptors and signaling pathways involved in cancer progression.

Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry are centered on its role as a precursor for the synthesis of:

-

Psychoactive Agents: Derivatives of this compound, particularly substituted phenethylamines, have been investigated for their effects on the central nervous system. These compounds often exhibit activity at serotonin receptors, which are implicated in mood, perception, and cognition.

-

Anticancer Agents: The structural framework of this compound can be utilized to synthesize chalcones and other derivatives that have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the quantitative biological activity data for representative derivatives synthesized from precursors structurally related to this compound.

Table 1: Serotonin Receptor Affinity and Potency of 2,5-Dimethoxyphenethylamine Analogs

| Compound | R | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) |

| 2C-H | H | 83 ± 11 | 29 ± 5 | 13 ± 1 | 2.0 ± 0.2 |

| 2C-B | Br | 15 ± 2 | 5.5 ± 0.6 | 23 ± 3 | 1.8 ± 0.2 |

| 2C-I | I | 12 ± 2 | 4.8 ± 0.5 | 22 ± 3 | 1.7 ± 0.2 |

| 2C-E | Et | 39 ± 5 | 14 ± 2 | 18 ± 2 | 2.2 ± 0.3 |

| 2C-TFM | CF3 | 2.5 ± 0.3 | 0.8 ± 0.1 | 15 ± 2 | 1.5 ± 0.2 |

Data adapted from relevant studies on 2,5-dimethoxyphenethylamine analogs.

Table 2: Antiproliferative Activity of Chalcone Derivatives Against Human Cancer Cell Lines

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) |

| Chalcone A (representative) | MCF-7 (Breast) | 5.2 |

| Chalcone B (representative) | HeLa (Cervical) | 7.8 |

| Chalcone C (representative) | HCT116 (Colon) | 3.6 |

| Chalcone D (representative) | A549 (Lung) | 9.1 |

IC50 values are representative of chalcones with similar substitution patterns and are sourced from various anticancer studies.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a reaction flask.

-